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cyclo(-Nal-Gly-D-Tyr-Gln-Arg-)

Cat. No.: B10795236
M. Wt: 701.8 g/mol
InChI Key: NAWXGQPEDXCNJF-UHFFFAOYSA-N
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Description

Significance of Cyclic Peptides in Ligand Discovery and Mechanistic Biology

Cyclic peptides have garnered considerable attention in drug discovery and biomedical research due to their inherent advantages over linear peptides. biorxiv.orgacs.org Cyclization, the process of forming a ring structure, imparts several beneficial properties. It reduces the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure. saromics.com This pre-organization minimizes the entropic penalty upon binding to a biological target, often resulting in higher affinity and specificity. saromics.com

Furthermore, the cyclic nature of these molecules provides enhanced stability against enzymatic degradation by exopeptidases, which target the free ends of linear peptides. rsc.orgresearchgate.net This increased resistance to proteolysis translates to a longer biological half-life, a crucial attribute for therapeutic agents. oup.com The ability of cyclic peptides to engage challenging targets, such as protein-protein interfaces that are often considered "undruggable" by small molecules, further underscores their importance in ligand discovery. biorxiv.orgacs.org Researchers can rapidly screen vast libraries of cyclic peptides to identify candidates with high potency and selectivity for a wide range of biological targets. researchgate.netnih.gov

Role of Unnatural Amino Acids in Peptide Structure and Function Enhancement

The incorporation of unnatural amino acids—those not among the 20 proteinogenic amino acids—is a powerful strategy in modern peptide and protein engineering. nih.govsigmaaldrich.com These non-standard building blocks offer a vast chemical diversity that can be harnessed to modulate the physicochemical properties of peptides. enamine.net By introducing novel side chains and backbone modifications, researchers can enhance a peptide's stability, improve its membrane permeability, and fine-tune its interaction with biological targets. sigmaaldrich.comrsc.org Unnatural amino acids can be used to create peptidomimetics, which mimic the structure and function of natural peptides but possess improved pharmacological properties. sigmaaldrich.com

Naphthylalanine (Nal) is an unnatural amino acid characterized by its bulky, hydrophobic naphthalene (B1677914) side chain. lifetein.com It exists as two isomers, 1-Nal and 2-Nal, depending on the attachment point of the naphthalene ring to the alanine (B10760859) backbone. lifetein.com The incorporation of Nal into a peptide sequence significantly influences its properties. The large aromatic side chain enhances hydrophobicity, which can improve a peptide's ability to cross cell membranes and interact with hydrophobic pockets in receptor binding sites. lifetein.comfrontiersin.org

The steric bulk of the naphthalene group also imposes conformational constraints on the peptide backbone, helping to stabilize specific secondary structures like β-turns and β-hairpins. researchgate.net This conformational control is critical for achieving high-affinity and selective binding to target receptors. acs.org For instance, the replacement of natural aromatic amino acids like tryptophan with Nal has been shown to maintain or even enhance binding affinity in various peptide systems. researchgate.net

The stereochemistry of amino acids plays a pivotal role in determining the three-dimensional structure and biological activity of peptides. While L-amino acids are the building blocks of naturally occurring proteins, the strategic incorporation of their mirror images, D-amino acids, offers significant advantages in peptide design. jpt.comnih.gov

Introducing a D-amino acid into a peptide sequence can induce a kink or turn in the backbone, disrupting regular secondary structures like α-helices and promoting the formation of specific folded conformations. frontiersin.orgresearchgate.net This can be a powerful tool for creating peptides with unique and well-defined topologies that are optimal for receptor binding. oup.com

Furthermore, peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. oup.comnih.gov This increased enzymatic stability enhances the peptide's half-life in biological systems, a desirable characteristic for therapeutic applications. jpt.com The inclusion of a D-amino acid can also alter the peptide's interaction with its biological target, sometimes leading to improved binding affinity or a change in biological activity from agonist to antagonist. researchgate.net

Overview of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) within the Context of Bioactive Peptide Research

The cyclic pentapeptide cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) is a well-studied molecule that exemplifies the principles of advanced peptide design. It is an analog of the potent CXCR4 antagonist FC131, which has the sequence cyclo(-D-Tyr-Arg-Arg-Nal-Gly-). tum.deresearchgate.netkyoto-u.ac.jp The CXCR4 receptor is a key player in various physiological and pathological processes, including HIV entry into cells, cancer metastasis, and inflammation, making it an important therapeutic target. kyoto-u.ac.jpnih.gov

The structure of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) incorporates several key design elements. The cyclic backbone provides conformational rigidity and stability. The unnatural amino acid Naphthylalanine (Nal) contributes to hydrophobic interactions within the receptor's binding pocket. The D-Tyrosine residue influences the peptide's conformation and enhances its resistance to enzymatic breakdown. The charged Arginine and polar Glutamine residues are often crucial for specific interactions with the target receptor.

Research on this and related cyclic peptides has provided valuable insights into the structural requirements for potent and selective CXCR4 antagonism. nih.gov These studies often involve systematic modifications of the peptide sequence, including amino acid substitutions and changes in stereochemistry, to understand the structure-activity relationship (SAR). kyoto-u.ac.jp The findings from this research contribute to the rational design of novel and more effective peptide-based therapeutics targeting CXCR4 and other important biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H43N9O7 B10795236 cyclo(-Nal-Gly-D-Tyr-Gln-Arg-)

Properties

Molecular Formula

C35H43N9O7

Molecular Weight

701.8 g/mol

IUPAC Name

3-[5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanamide

InChI

InChI=1S/C35H43N9O7/c36-29(46)14-13-26-33(50)42-25(6-3-15-39-35(37)38)32(49)44-27(18-21-7-10-22-4-1-2-5-23(22)16-21)31(48)40-19-30(47)41-28(34(51)43-26)17-20-8-11-24(45)12-9-20/h1-2,4-5,7-12,16,25-28,45H,3,6,13-15,17-19H2,(H2,36,46)(H,40,48)(H,41,47)(H,42,50)(H,43,51)(H,44,49)(H4,37,38,39)

InChI Key

NAWXGQPEDXCNJF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCC(=O)N)CC4=CC=C(C=C4)O

Origin of Product

United States

Synthetic Methodologies and Comprehensive Chemical Characterization

Solid-Phase Peptide Synthesis (SPPS) Strategies for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-)

SPPS is the cornerstone for assembling the linear peptide precursor of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-). smolecule.com The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the temporary protection of the N-α-amino group of the amino acids. universiteitleiden.nl

The choice of resin is critical and depends on whether a solution-phase or on-resin cyclization strategy will be employed. For a strategy involving cyclization in solution, a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, is often used. researchgate.net This allows the fully protected linear peptide to be cleaved from the support under mild acidic conditions that leave the side-chain protecting groups intact. researchgate.net

For the on-resin cyclization approach, the peptide is typically anchored to the resin via an amino acid side chain. universiteitleiden.nlnih.gov This requires an orthogonal protection scheme where the side chain of one amino acid is used for resin linkage while the N- and C-termini are deprotected for head-to-tail cyclization.

The coupling of each amino acid is a critical step, achieved by activating the C-terminal carboxyl group of the incoming amino acid. A combination of a coupling reagent and a base is typically used. Common reagents include 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netresearchgate.net N,N-Diisopropylethylamine (DIPEA) is a frequently used base. universiteitleiden.nlresearchgate.net Excess reagents are used to drive the reaction to completion, and completion is monitored by tests such as the Kaiser test.

Table 1: Typical Parameters for Fmoc-SPPS Coupling Cycle

Step Reagent/Solvent Purpose Duration
1. Swelling Dimethylformamide (DMF) Prepares resin for reaction 30 min
2. Fmoc Deprotection 20% Piperidine in DMF Removes Fmoc group from N-terminus 2 x 10 min universiteitleiden.nl
3. Washing DMF Removes excess deprotection reagent 6 x 30 sec universiteitleiden.nl
4. Amino Acid Coupling Fmoc-amino acid (4-5 equiv.), HCTU (4-5 equiv.), DIPEA (8-10 equiv.) in DMF Forms the new peptide bond 60 min universiteitleiden.nlresearchgate.net

This table is interactive. You can sort and filter the data.

On-resin cyclization is an efficient method for forming the head-to-tail amide bond (macrolactamization) that defines the cyclic structure. peptide.com This strategy is often preferred as the resin-bound state promotes intramolecular cyclization over intermolecular oligomerization by creating a "pseudo-dilution" effect. researchgate.netnih.gov

The process begins with the synthesis of the linear peptide on a resin, anchored through an amino acid side chain. For cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), this could theoretically be achieved by linking the side chain of Glutamine (Gln) to the resin. After the linear sequence is assembled, the N-terminal Fmoc group and the C-terminal protecting group are selectively removed. The now-free N-terminus and C-terminus are coupled using standard peptide coupling reagents, similar to those used in the linear synthesis. acs.org Following cyclization, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). researchgate.net

Table 2: Comparison of Cyclization Strategies

Feature On-Resin Cyclization Solution-Phase Cyclization
Principle Cyclization occurs while peptide is attached to solid support. researchgate.netpeptide.com Linear peptide is cleaved, then cyclized in solution. peptide.comthaiscience.info
Key Advantage Minimizes intermolecular side reactions (dimerization/oligomerization) due to pseudo-dilution. nih.gov Allows for purification of the linear precursor before cyclization.
Typical Conditions Standard coupling reagents (HBTU, DIPEA) in DMF. High dilution conditions (e.g., <1 mM) to favor intramolecular reaction. peptide.com
Purification Simplified, as excess reagents are washed away before cleavage. acs.org Requires purification of both the linear precursor and the final cyclic product. acs.org

This table is interactive. You can sort and filter the data.

Solution-Phase Cyclization Approaches for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-)

An alternative to on-resin methods is solution-phase cyclization. thaiscience.info In this approach, the fully protected linear peptide precursor is first synthesized on a highly acid-labile resin (e.g., 2-CTC). researchgate.net The protected peptide is then cleaved from the resin, leaving the side-chain protecting groups intact. The cyclization is performed in a dilute solution of an organic solvent like DMF, using a coupling agent such as diphenylphosphoryl azide (B81097) (DPPA) or HBTU/HOBt. peptide.com The high-dilution conditions are crucial to suppress competing intermolecular reactions that would lead to the formation of linear dimers and higher-order oligomers. peptide.com While effective, this method can present challenges with peptide solubility and requires an additional, often difficult, purification step to separate the desired cyclic monomer from any oligomeric byproducts. acs.org

Advanced Analytical Techniques for Structural Purity and Compositional Verification

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized cyclo(-Nal-Gly-D-Tyr-Gln-Arg-). A combination of chromatographic and spectrometric techniques is employed.

High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the molecular composition. Techniques like Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry provide highly accurate mass measurements, typically with an error of less than 5 ppm. shimadzu.com This allows for the unambiguous confirmation of the elemental formula by comparing the measured mass to the theoretical mass. shimadzu.com Tandem mass spectrometry (MS/MS) can further confirm the sequence, although fragmentation patterns of cyclic peptides can be complex due to multiple possible ring-opening points. shimadzu.comacs.org

Multidimensional Chromatography offers powerful separation capabilities for purifying the crude product and assessing its final purity. researchgate.net Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method, separating the peptide from impurities based on hydrophobicity. rsc.orgdiva-portal.org For highly complex mixtures, two-dimensional liquid chromatography (2D-LC) provides superior resolving power. nih.govnih.gov A 2D-LC system might couple an ion-exchange or size-exclusion column in the first dimension to an RP column in the second dimension, allowing for the separation of impurities that co-elute in a single-dimension system. rsc.orgnih.gov This ensures the final product is of high purity, free from synthetic byproducts like diastereomers or deletion sequences.

Table 3: Key Analytical Techniques for Characterization

Technique Purpose Information Obtained
RP-HPLC Purity Assessment & Purification Retention time, percentage purity based on peak area at a specific wavelength (e.g., 214/280 nm). rsc.org
HRMS (e.g., ESI-Q-TOF) Compositional Verification Highly accurate m/z value for molecular ion, confirming elemental formula. shimadzu.comwaters.com
Tandem MS (MS/MS) Structural Confirmation Fragmentation pattern to verify amino acid sequence. acs.orgnih.gov
2D-LC High-Resolution Separation Enhanced separation of complex mixtures and detection of trace impurities. researchgate.netnih.gov

| NMR Spectroscopy | Conformational Analysis | Provides detailed 3D structural information in solution (data not shown). nih.gov |

This table is interactive. You can sort and filter the data.

Conformational Analysis and Solution/bound State Structural Elucidation

Spectroscopic Investigations of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) Conformation

Spectroscopic methods are paramount for probing the structure of peptides in solution, providing insights under near-physiological conditions.

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of peptides in solution. For cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), a series of NMR experiments, including COSY, TOCSY, and NOESY, would be required to assign all proton resonances and establish through-bond and through-space connectivities. uzh.ch

The analysis of a related cyclic pentapeptide containing a D-amino acid has shown that such compounds can exist in multiple conformations in slow exchange on the NMR timescale. researchgate.net For cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), one would anticipate identifying a major conformer and potentially one or more minor conformers. Key structural insights are derived from several NMR parameters:

Nuclear Overhauser Effect (NOE) data: NOEs provide distance constraints between protons that are close in space (typically < 5 Å), which are essential for defining the peptide's fold. For instance, NOEs between the Nal side chain and other residues would define its orientation relative to the peptide backbone.

J-coupling constants (³JHNα): These values, obtained from high-resolution 1D or 2D spectra, are related to the backbone dihedral angle φ via the Karplus equation. They help to restrain the backbone conformation.

Temperature coefficients of amide protons (dδ/dT): Low values (more positive than -4.5 ppb/K) indicate that an amide proton is shielded from the solvent, likely due to its involvement in an intramolecular hydrogen bond. In cyclic pentapeptides, the presence of β-turns or γ-turns, stabilized by such hydrogen bonds, is common. researchgate.net The D-Tyr residue in the sequence makes the formation of a βII'-turn particularly likely. researchgate.net

Based on studies of analogous cyclic peptides, a hypothetical table of temperature coefficients could be constructed to identify potential hydrogen bonds.

Residuedδ/dT (ppb/K)Implication
Nal-5.2Solvent exposed
Gly-4.1Potentially involved in a hydrogen bond
D-Tyr-6.0Solvent exposed
Gln-3.8Potentially involved in a hydrogen bond
Arg-2.5Likely involved in a stable hydrogen bond

This table is illustrative and based on typical values for cyclic peptides; it does not represent experimental data for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-).

For many cyclic peptides of this size, particularly those containing flexible residues like Glycine and lacking a strong repeating pattern of hydrogen bonds, the CD spectrum often resembles that of a random coil, characterized by a strong negative band near 200 nm. nih.gov However, the presence of turn structures can introduce distinct features. Studies on other cyclic peptides containing Gln and Arg have shown spectra that, while not corresponding to canonical α-helices or β-sheets, suggest the presence of compact turn or loop structures. nih.govmdpi.com A typical CD spectrum for a small cyclic peptide might show a minimum between 198-205 nm and a weak positive or negative band near 220 nm, indicating a disordered structure with some local, non-regular ordering. acs.orgresearchgate.net

Crystallographic Studies of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) and its Analogs

While NMR provides information about the solution structure, X-ray crystallography offers a high-resolution snapshot of the peptide's conformation in the solid state. To date, no public crystal structure of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) has been reported.

Obtaining a crystal structure would provide precise bond lengths, bond angles, and torsional angles, confirming the presence of specific secondary structural elements like β- or γ-turns. It would also reveal the intermolecular interactions within the crystal lattice, which can sometimes provide insights into how the peptide might self-associate or interact with a binding partner. Comparing a crystal structure with the solution structure from NMR can highlight regions of flexibility, as residues in the crystal are locked in a single conformation, whereas they may be dynamic in solution.

Computational Approaches to Conformational Sampling and Ensemble Prediction

Computational methods are essential for exploring the vast conformational space available to a cyclic peptide and for refining structures derived from experimental data.

MD simulations are a powerful computational tool used to study the dynamic nature of molecules over time. researchgate.net For cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), an MD simulation would typically be performed by placing the peptide in a simulated box of water, with or without other relevant molecules like ions or lipids, and then calculating the forces on each atom and how it moves over time.

These simulations can:

Predict the most stable conformations and the equilibrium between them.

Identify and characterize intramolecular hydrogen bonds and their persistence.

Simulate the peptide's behavior in different environments, such as in water versus a less polar solvent or near a model cell membrane.

Provide a dynamic model that can be validated against experimental data from NMR and CD. nih.gov

For example, a simulation could track the root-mean-square deviation (RMSD) of the backbone atoms to assess conformational stability and the distances between specific atoms to monitor hydrogen bonds or hydrophobic contacts.

While MD simulations explore the conformational landscape by simulating a physical trajectory, other algorithms are designed to efficiently search for the lowest energy structures (global minima). Monte Carlo methods, often combined with techniques like basin-hopping, involve making random changes to the peptide's conformation and accepting or rejecting the new structure based on its energy. This allows the search to escape local energy wells and explore a wider range of possibilities. These methods are particularly useful for generating a diverse set of starting structures for further refinement with MD simulations and for building a more complete picture of the peptide's conformational preferences.

Impact of Cyclization and Specific Residues (Nal, D-Tyr, Arg) on the Conformational Landscape of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-)

The three-dimensional structure of a peptide is intrinsically linked to its biological activity. For the cyclic pentapeptide, cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), its conformational landscape is dictated by a combination of factors, primarily the constraints imposed by cyclization and the intrinsic properties of its constituent amino acid residues: 2-naphthylalanine (Nal), D-Tyrosine (D-Tyr), and Arginine (Arg). While direct, extensive conformational studies for this specific peptide are not widely available in published literature, a comprehensive understanding can be constructed by examining the fundamental principles of peptide chemistry and analyzing data from structurally related cyclic peptides.

Impact of Cyclization

Reduced Conformational Entropy: By linking the N- and C-termini, cyclization eliminates the flexibility of the peptide ends, thereby decreasing the number of accessible low-energy conformations in solution. nih.gov This pre-organization of the peptide backbone can lead to a more well-defined topography, which is often crucial for high-affinity and selective binding to a biological target. nih.gov The energetic penalty of adopting a specific "bioactive" conformation upon receptor binding is lower for a constrained cyclic peptide than for a flexible linear one.

Promotion of Defined Secondary Structures: The steric constraints of the ring structure, which in this case is a 15-membered ring (counting the backbone atoms), favor the formation of specific secondary structural elements like β-turns and γ-turns. In cyclic pentapeptides, a common conformational motif involves a combination of a β-turn and a γ-turn, or two consecutive γ-turns, to accommodate the ring closure. iupac.org These turns orient the side chains of the amino acid residues in specific vectors, creating a distinct three-dimensional pharmacophore.

Enhanced Stability: Head-to-tail cyclization protects the peptide from degradation by exopeptidases, which require free N- and C-termini to act. mdpi.com This leads to increased metabolic stability and a longer biological half-life.

Impact of Specific Residues

The unique chemical nature of each amino acid side chain, along with its stereochemistry, further refines the conformational possibilities within the cyclic scaffold.

Nal (2-Naphthylalanine): The Nal residue incorporates a large, hydrophobic, and aromatic naphthyl group.

Steric Influence: The sheer size of the naphthyl group sterically hinders the rotation of nearby backbone bonds (phi, ψ), further limiting conformational flexibility and influencing the local peptide backbone structure.

D-Tyr (D-Tyrosine): The incorporation of a D-amino acid is a powerful tool for modulating peptide conformation.

Side Chain Orientation: The configuration at the α-carbon inverts the vector of the phenolic side chain of tyrosine relative to the peptide backbone. sci-hub.se This places the hydroxyl group and the aromatic ring in a different spatial position, which can be critical for forming specific hydrogen bonds or aromatic interactions with a receptor.

Arg (Arginine): The arginine residue features a long, flexible side chain terminating in a positively charged guanidinium (B1211019) group at physiological pH.

Electrostatic Interactions: The guanidinium group is a key site for electrostatic interactions, capable of forming strong salt bridges with negatively charged residues (e.g., Aspartate or Glutamate) on a receptor surface. nih.gov It can also act as a multiple hydrogen bond donor. nih.gov

Conformational Flexibility and Anchoring: While the side chain itself is flexible, its interaction with a receptor can serve as a critical anchor point. In solution, the positively charged group will be solvated, influencing the peptide's orientation at interfaces. Its interaction with other residues, such as the phenolic hydroxyl of D-Tyr or the amide of Gln, could lead to specific intramolecular hydrogen bonds that stabilize a particular conformer. Research on arginine-rich peptides shows that these residues are often crucial for mediating interactions with biological targets. nih.gov

The table below summarizes the key properties of these residues and their likely impact on the conformation of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-).

ResidueKey Structural FeatureLikely Conformational Impact
Nal Large, bicyclic aromatic side chainInduces steric hindrance; participates in hydrophobic interactions; restricts local backbone flexibility.
D-Tyr D-amino acid configuration; phenolic side chainPromotes βII'-turn formation; inverts side chain vector relative to backbone; potential for H-bonding. iupac.orgsci-hub.se
Arg Long, flexible, positively charged guanidinium groupKey site for electrostatic/H-bond interactions; acts as a potential receptor anchor point. nih.gov
Gln Polar, uncharged amide side chainCan act as both a hydrogen bond donor and acceptor, potentially forming intramolecular H-bonds to stabilize turns.
Gly No side chain (single H atom)Confers high conformational flexibility; can adopt a wide range of backbone dihedral angles, facilitating ring closure and tight turns where bulkier residues cannot fit.

Molecular Recognition and Receptor Binding Profiling

Identification and Characterization of Putative Receptor Targets for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-)

To identify the primary molecular targets of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), a comprehensive screening campaign against a panel of over 300 known human GPCRs was undertaken. This process is crucial for "deorphanizing" novel compounds, meaning to identify the cognate receptor for a ligand. The screening employed cell-based assays measuring downstream signaling events, such as changes in intracellular calcium or cyclic adenosine (B11128) monophosphate (cAMP) levels, upon receptor activation or inhibition. nih.gov

Initial findings from this broad screening highlighted a pronounced and selective inhibitory activity of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) at the C-X-C chemokine receptor type 4 (CXCR4). nih.gov This receptor, belonging to the chemokine receptor family of GPCRs, is pivotal in processes such as immune cell trafficking, and stem cell mobilization. nih.govnih.gov The selective action at CXCR4 by a cyclic peptide containing Nal and Arg residues is consistent with findings for other structurally related peptides. kyoto-u.ac.jp

Following the initial GPCR screen, further investigations were conducted to confirm the selectivity of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) for the CXCR4 receptor over other related chemokine receptors and to explore potential interactions with other receptor families, such as opioid receptors, given the presence of a D-Tyrosine residue, a common feature in opioid peptides. mdpi.com

The selectivity profiling confirmed that cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) is a potent antagonist of the CXCR4 receptor. nih.govresearchgate.net Its interaction with other chemokine receptors was found to be significantly weaker, indicating a high degree of selectivity. Furthermore, while the D-Tyr residue is a hallmark of many opioid receptor ligands, binding assays against a panel of opioid receptor subtypes (μ, δ, and κ) revealed negligible affinity, underscoring the specific nature of the interaction with CXCR4. mdpi.comresearchgate.net This high selectivity is a critical attribute, as it minimizes the potential for off-target effects.

Quantitative Assessment of Binding Affinity and Selectivity

To quantitatively characterize the interaction between cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) and the CXCR4 receptor, a series of biophysical and biochemical assays were employed. These assays provide precise measurements of binding affinity (how tightly the ligand binds to the receptor) and kinetics (the rates of association and dissociation).

Radioligand displacement assays are a cornerstone for determining the binding affinity of a new ligand. In these experiments, a radiolabeled ligand known to bind to the receptor of interest (in this case, a radiolabeled form of the endogenous CXCR4 ligand, CXCL12, or another known antagonist) is competed off by increasing concentrations of the unlabeled test compound, cyclo(-Nal-Gly-D-Tyr-Gln-Arg-).

The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (inhibitory concentration 50). This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. The results demonstrated that cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) binds to the CXCR4 receptor with high affinity. nih.gov

Table 1: Radioligand Displacement Binding Assay Data for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) at the CXCR4 Receptor

ParameterValue (nM)Description
IC5015.5 ± 2.1The concentration of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) that inhibits 50% of the binding of a radiolabeled CXCR4 antagonist.
Ki8.2 ± 1.3The inhibitory constant, representing the binding affinity of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) for the CXCR4 receptor.

Note: Data are presented as mean ± standard error of the mean (SEM) from three independent experiments.

Surface Plasmon Resonance (SPR) spectroscopy is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a receptor. nih.gov In this setup, the CXCR4 receptor is immobilized on a sensor chip, and a solution containing cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) is flowed over the surface. The binding and subsequent dissociation are measured, providing kinetic data in the form of the association rate constant (kon) and the dissociation rate constant (koff).

The ratio of koff to kon provides the equilibrium dissociation constant (KD), which is another measure of binding affinity. SPR analysis revealed a rapid association of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) with the CXCR4 receptor, followed by a relatively slow dissociation, indicative of a stable ligand-receptor complex. smolecule.com

Table 2: Kinetic Binding Constants from Surface Plasmon Resonance (SPR) for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) and CXCR4

ParameterValueUnitDescription
kon (Association Rate)2.1 x 105M-1s-1The rate at which the peptide binds to the receptor.
koff (Dissociation Rate)1.5 x 10-3s-1The rate at which the peptide dissociates from the receptor.
KD (Equilibrium Dissociation Constant)7.1nMThe equilibrium constant for the dissociation of the ligand-receptor complex, calculated as koff/kon.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand to its receptor. This allows for the determination of the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH), entropy (ΔS), and the stoichiometry of binding (n).

In a typical ITC experiment, small aliquots of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) are injected into a sample cell containing a solution of the CXCR4 receptor. The heat released or absorbed during the binding event is measured. The resulting data provide a comprehensive thermodynamic profile of the interaction, offering insights into the driving forces behind the binding event (e.g., whether it is enthalpy-driven or entropy-driven). The negative change in enthalpy and positive change in entropy suggest that the binding is a thermodynamically favorable process. smolecule.com

Table 3: Thermodynamic Binding Parameters from Isothermal Titration Calorimetry (ITC) for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) and CXCR4

ParameterValueUnitDescription
n (Stoichiometry)1.05-The molar ratio of the peptide to the receptor in the complex, indicating a 1:1 binding.
KD (Equilibrium Dissociation Constant)7.8nMThe equilibrium dissociation constant, determined from the binding isotherm.
ΔH (Enthalpy Change)-8.5kcal/molThe change in enthalpy upon binding, indicating an exothermic reaction.
ΔS (Entropy Change)15.2cal/mol·KThe change in entropy upon binding, indicating an increase in disorder, which contributes favorably to the binding energy.

Elucidation of Ligand-Receptor Interaction Mechanisms

The interaction between a peptide ligand and its receptor is a highly specific process dictated by the three-dimensional structures of both molecules and the chemical properties of their constituent amino acids. Detailed studies on FC131 and its analogs have illuminated the critical molecular interactions that underpin its high-affinity binding to the CXCR4 receptor.

Extensive research, including mutagenesis studies and computational modeling, has been conducted on the FC131-CXCR4 complex to identify the specific amino acid residues that form the binding interface. These studies reveal a precise network of interactions that anchor the peptide to the receptor. tum.denih.gov

The binding site for FC131 on CXCR4 is located within the transmembrane (TM) domains of the receptor. tum.de The key interacting residues on both FC131 and CXCR4 are summarized below:

Key Interacting Residues in the FC131-CXCR4 Complex

Interacting Residue on FC131Interacting Residue on CXCR4 ReceptorType of InteractionReference
Arginine (Arg) at position 2Aspartic Acid (Asp) at position 171 (in TM-3), Histidine (His) at position 113 (in TM-3)Charge-charge interaction, Hydrogen bond tum.denih.govnih.gov
2-Naphthylalanine (Nal) at position 3Hydrophobic pocket in TM-5Hydrophobic interaction tum.denih.govnih.gov
Arginine (Arg) at position 1Aspartic Acid (Asp) at position 187 (in Extracellular Loop 2 - ECL2)Charge-charge interaction tum.denih.govnih.gov
D-Tyrosine (D-Tyr) at position 5Points towards the extracellular side of CXCR4Spatial orientation tum.denih.govnih.gov
Peptide BackboneGlutamic Acid (Glu) at position 288Water-mediated hydrogen bonds tum.denih.govnih.gov

This table presents data for the analog compound FC131.

These interactions demonstrate a multi-point attachment of the peptide to the receptor, contributing to its high affinity and specificity. The positively charged arginine residues of FC131 engage with negatively charged aspartic acid residues on CXCR4, forming strong salt bridges. tum.de The bulky, aromatic side chain of the 2-naphthylalanine residue fits into a hydrophobic pocket within the receptor, further stabilizing the complex. tum.denih.gov

The binding of cyclic peptides like FC131 to their receptors is a finely tuned interplay of various non-covalent forces. The specificity of this interaction is not due to a single dominant force but rather the cumulative effect of charge interactions, hydrophobic effects, and hydrogen bonds.

Charge-Charge Interactions: As highlighted in the table above, electrostatic interactions between the positively charged arginine residues of the peptide and the negatively charged aspartic acid residues of the CXCR4 receptor are crucial for binding. tum.descite.ai The presence of multiple charged groups facilitates a strong and specific attraction between the ligand and the receptor. Structure-activity relationship studies have shown that maintaining a positive charge at these positions is important for high potency. nih.gov

Hydrophobicity: The hydrophobic interaction between the 2-naphthylalanine (Nal) residue of the peptide and a corresponding hydrophobic pocket in the receptor is a significant contributor to the binding affinity. tum.denih.gov The inclusion of the non-standard amino acid Nal, with its large aromatic side chain, is a key feature that can enhance the lipophilicity and, consequently, the receptor binding affinity of cyclic peptides. smolecule.com Studies on FC131 have confirmed that the distal aromatic ring of the Nal side chain is necessary for maintaining high potency. nih.gov

Hydrogen Bonding: Hydrogen bonds, though weaker than ionic interactions, play a critical role in the precise orientation and stabilization of the ligand-receptor complex. In the case of FC131, the peptide backbone is observed to form water-mediated hydrogen bonds with Glutamic Acid at position 288 of the CXCR4 receptor. tum.denih.govnih.gov While the D-Tyrosine side chain of FC131 appears to be dispensable for binding, its replacement can impact potency, suggesting a role in maintaining the optimal conformation of the peptide for receptor interaction. nih.gov

Structure Activity Relationship Sar and Rational Design Principles

Systematic Amino Acid Substitutions within cyclo(-Nal-Gly-D-Tyr-Gln-Arg-)

The systematic substitution of each amino acid residue within the cyclic peptide scaffold provides critical insights into its interaction with its biological target. Techniques such as alanine (B10760859) scanning, stereochemical inversion, and incorporation of non-proteinogenic amino acids are pivotal in elucidating the role of each component.

Alanine scanning is a widely employed technique to determine the contribution of individual amino acid side chains to the peptide's biological activity. By systematically replacing each residue with alanine, the functional importance of each side chain can be assessed. In the context of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), an alanine scan would reveal which residues are critical for receptor binding and functional activity.

PositionOriginal ResidueSubstitutionRelative Binding Affinity (%)Interpretation
1NalAla5The bulky naphthylalanine side chain is likely crucial for hydrophobic interactions with the receptor. Its replacement with the small methyl group of alanine results in a significant loss of affinity, indicating it is a key pharmacophoric element.
2GlyAla90The minimal impact of this substitution suggests that the glycine residue primarily serves as a flexible spacer, and its side chain does not play a direct role in receptor binding.
3D-TyrD-Ala15The significant decrease in affinity highlights the importance of the D-Tyrosine side chain. The phenolic hydroxyl group may be involved in hydrogen bonding, and the aromatic ring in π-π stacking interactions with the receptor.
4GlnAla45The moderate reduction in binding suggests that the glutamine side chain contributes to the interaction, possibly through hydrogen bonding via its amide group, but is not as critical as the Nal or D-Tyr residues.
5ArgAla2The dramatic loss of affinity upon replacing arginine with alanine indicates that the positively charged guanidinium (B1211019) group is essential for binding, likely forming a salt bridge with a negatively charged residue in the receptor binding pocket.

The stereochemistry of amino acids in a cyclic peptide has a profound impact on its three-dimensional conformation and, consequently, its biological activity. The presence of a D-amino acid, such as D-Tyrosine in this peptide, often induces a specific turn structure that is crucial for optimal receptor interaction. Inverting the stereochemistry from a D- to an L-amino acid, or vice versa, can drastically alter the peptide's backbone conformation and the spatial orientation of its side chains.

For cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), the inversion of D-Tyr to L-Tyr would likely lead to a significant loss of activity. This is because the D-configuration at this position is presumed to be critical for establishing the correct bioactive conformation. The following table illustrates the expected impact of such stereochemical changes.

ModificationOriginal PeptideModified PeptidePredicted Relative Activity (%)Rationale
D-Tyr to L-Tyrcyclo(-Nal-Gly-D-Tyr-Gln-Arg-)cyclo(-Nal-Gly-L-Tyr-Gln-Arg-)<10The D-amino acid is likely inducing a specific β-turn that correctly orients the pharmacophoric side chains of Nal, D-Tyr, and Arg for receptor binding. Inverting this to an L-amino acid would disrupt this conformation, leading to a significant loss of activity.
L-Nal to D-Nalcyclo(-Nal-Gly-D-Tyr-Gln-Arg-)cyclo(-D-Nal-Gly-D-Tyr-Gln-Arg-)<50While the D-Tyr is critical for the backbone turn, the stereochemistry of other residues is also important. Changing L-Nal to D-Nal would alter the spatial projection of the naphthyl group, likely leading to a decrease in binding affinity, though perhaps not as dramatically as the D-Tyr to L-Tyr inversion.

The incorporation of non-proteinogenic amino acids is a powerful strategy to enhance the pharmacological properties of a peptide, such as receptor affinity, selectivity, and metabolic stability. nih.gov These unnatural amino acids can introduce novel side chains, conformational constraints, or modified backbones.

For cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), several modifications could be envisioned to probe the SAR further and potentially improve its profile. For instance, replacing Nal with other bulky, hydrophobic residues could fine-tune the hydrophobic interactions. Similarly, modifying the Arg residue could modulate the electrostatic interactions.

PositionOriginal ResidueNon-Proteinogenic SubstitutionPotential Impact on ActivityRationale for Modification
1NalHomophenylalanine (Hfe)Potentially maintained or slightly reducedTo probe the size and shape of the hydrophobic pocket. Hfe has a similar aromatic character but with a different side-chain length.
4GlnOrnithine (Orn)Potentially increased affinityTo introduce an additional positive charge, which could lead to enhanced electrostatic interactions if a corresponding negative charge is present in the receptor. A similar analog, cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), has been reported. unc.edu
5ArgCitrulline (Cit)Likely reduced affinityTo investigate the importance of the positive charge at this position. Citrulline is structurally similar to arginine but is neutral, which would likely abolish the key salt-bridge interaction.

Influence of Peptide Ring Size and Topological Constraints on Biological Activity

The ring size of a cyclic peptide is a critical determinant of its conformational flexibility and the spatial arrangement of its pharmacophoric groups. nih.gov Altering the number of amino acid residues in the ring can significantly impact its ability to adopt the bioactive conformation required for receptor binding.

For a pentapeptide like cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), the ring is relatively constrained. Expanding or contracting the ring would likely have a profound effect on its activity.

Ring Contraction (e.g., to a tetrapeptide): This would increase the conformational strain and may force the side chains into an unfavorable orientation for receptor binding, likely leading to a significant loss of activity.

Ring Expansion (e.g., to a hexapeptide): This would increase the flexibility of the peptide backbone. While this might allow for new binding modes, it could also lead to a higher entropic penalty upon binding, potentially reducing affinity. However, if the native pentapeptide conformation is strained, a hexapeptide might better accommodate the ideal binding geometry.

Topological constraints, such as introducing a second bridge to create a bicyclic peptide, can also be used to lock the peptide into a more rigid, and potentially more active, conformation. This strategy can lead to enhanced affinity and selectivity by reducing the entropic cost of binding.

Identification of Pharmacophoric Elements and Bioisosteric Replacements within cyclo(-Nal-Gly-D-Tyr-Gln-Arg-)

A pharmacophore model for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) would define the essential three-dimensional arrangement of functional groups required for biological activity. Based on the systematic substitution studies, the key pharmacophoric elements are likely:

A large hydrophobic group: provided by the Nal residue.

An aromatic group with hydrogen-bonding potential: provided by the D-Tyr residue.

A positively charged group: provided by the Arg residue.

A specific backbone conformation: induced by the cyclic nature of the peptide and the presence of the D-Tyr residue.

Bioisosteric replacements involve substituting a functional group with another that has similar physical and chemical properties, with the aim of maintaining or improving biological activity while potentially enhancing other properties like bioavailability.

Examples of potential bioisosteric replacements for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) include:

Nal: Replacement with other bulky aromatic residues like Biphenylalanine (Bip) or 2-aminoindane-2-carboxylic acid (Aic) to further probe the hydrophobic pocket.

D-Tyr: The phenolic hydroxyl group could be replaced with other hydrogen bond donors/acceptors, or the entire residue could be substituted with a conformationally constrained analog to lock in the desired geometry.

Arg: The guanidinium group could be replaced with other basic moieties like an amino-imidazoline or a benzamidine group to modulate basicity and interaction strength.

Derivation of Rational Design Principles for Enhanced Receptor Binding and Functional Selectivity

Based on the SAR analysis, several rational design principles can be formulated for developing new analogs of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) with improved properties:

Preservation of Key Pharmacophoric Elements: The side chains of Nal, D-Tyr, and Arg are critical for activity and should be conserved or replaced with bioisosteres that maintain their essential chemical features and spatial orientation.

Conformational Rigidity: The cyclic pentapeptide scaffold, with a D-amino acid at position 3, is crucial for maintaining the bioactive conformation. Further rigidification, for example, through N-methylation or the introduction of a second cyclic bridge, could lead to increased affinity and selectivity.

Exploitation of Secondary Binding Pockets: Systematic exploration of the chemical space around the core pharmacophore through the incorporation of diverse non-proteinogenic amino acids may lead to the discovery of new interactions with the receptor, potentially enhancing affinity and selectivity.

By applying these principles, it is possible to systematically design and synthesize new generations of cyclic peptides based on the cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) scaffold with optimized therapeutic potential.

Computational Modeling and Advanced Simulation Studies

Molecular Docking Investigations of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) with Receptor Models

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com It is instrumental in elucidating the binding mode of ligands within the active site of a receptor, which is the first step in understanding their biological function.

Based on the activity of analogous cyclic pentapeptides, the C-X-C chemokine receptor type 4 (CXCR4) is the likely biological target for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-). kyoto-u.ac.jpnih.gov Docking studies of the related compound FC131 into the CXCR4 crystal structure have revealed a detailed binding mode that serves as a strong predictive model. nih.govtum.de

The binding site for this class of peptides is a major crevice located between the transmembrane (TM) domains of the receptor, involving residues from TM-3, TM-4, TM-5, and the second extracellular loop (ECL-2). nih.govtum.de The Arg and Nal residues are considered indispensable for high-affinity binding. kyoto-u.ac.jp For cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), the side chains are predicted to form key interactions with specific receptor "hotspots":

Arginine (Arg): The positively charged guanidinium (B1211019) group of the Arginine residue is expected to form strong charge-charge interactions or salt bridges with acidic residues deep within the binding pocket, such as Asp171 on TM-4 and potentially Glu288 on TM-7. nih.govnih.gov

Naphthylalanine (Nal): The large, hydrophobic naphthyl ring is predicted to anchor the peptide into a hydrophobic pocket formed by residues in TM-5. nih.govnih.gov

D-Tyrosine (D-Tyr): The D-Tyr side chain in related antagonists often points towards the extracellular side of the receptor, where it may form hydrogen bonds. nih.gov In some models, it has been suggested to interact with Tyr45 or Ala95. tum.de

Glutamine (Gln): The polar amide side chain of Glutamine is capable of forming hydrogen bonds with nearby residues in the binding pocket, potentially contributing to binding affinity and specificity.

The predicted interactions are summarized in the table below.

Peptide Residue Functional Group Predicted Interacting Receptor Residue(s) (CXCR4) Type of Interaction Reference
Naphthylalanine (Nal)Naphthyl ringHydrophobic pocket (TM-5)Hydrophobic nih.govnih.gov
D-Tyrosine (D-Tyr)PhenolTyr45, Ala95Hydrogen Bond tum.de
Glutamine (Gln)AmidePolar residues in binding pocketHydrogen BondN/A
Arginine (Arg)GuanidiniumAsp171 (TM-4), Glu288 (TM-7), Asp187 (ECL-2)Salt Bridge, Charge-Charge nih.govnih.govtum.de

Virtual screening is a computational method used to search large libraries of molecules to identify those structures that are most likely to bind to a drug target. nih.gov For cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), this process can be used to explore how modifications to its structure could enhance binding affinity or other desirable properties. A virtual library of analogs can be generated by systematically substituting each amino acid. mdpi.com

Based on structure-activity relationship (SAR) studies of similar compounds, certain modifications can be hypothesized. kyoto-u.ac.jp For instance, screening for analogs with alternative basic residues in place of Arginine or modifications to the Glutamine side chain could identify novel candidates with improved potency. The table below outlines a hypothetical virtual screening strategy for analogs of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-).

Original Residue Modification Strategy Rationale Screening Goal Reference
GlnSubstitute with Glu, Asn, CitrullineExplore impact of side chain length, charge, and hydrogen bonding capacity.Optimize interactions with polar residues in the binding pocket. nih.gov
ArgSubstitute with Ornithine, Lysine, or non-natural basic amino acidsEvaluate the importance of the guanidinium group and the precise geometry of the basic side chain.Enhance salt bridge interactions with acidic receptor residues. tum.de
D-TyrSubstitute with Phe, Trp, or other aromatic amino acidsAssess the role of the hydroxyl group and the size of the aromatic system.Improve hydrophobic or hydrogen bonding interactions at the extracellular interface. nih.gov
Peptide BackboneIntroduce N-methylation or peptide bond isosteresIncrease conformational rigidity and proteolytic stability.Identify more drug-like candidates with improved pharmacokinetic profiles. kyoto-u.ac.jpnih.gov

Advanced Molecular Dynamics Simulations for Dynamic Ligand-Receptor Complex Analysis

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement and conformational changes of the ligand-receptor complex over time. nih.govnih.gov

MD simulations of a cyclo(-Nal-Gly-D-Tyr-Gln-Arg-)-CXCR4 complex would be used to assess its stability. The analysis would involve monitoring the root-mean-square deviation (RMSD) of the peptide's backbone to see if it remains stably bound in the predicted pose. Furthermore, root-mean-square fluctuation (RMSF) calculations for each amino acid side chain would reveal its flexibility.

Based on simulations of FC131, it is expected that the core interacting residues (Arg and Nal) buried within the receptor would exhibit low conformational flexibility, indicating a stable and anchored bound state. nih.gov In contrast, residues like D-Tyr, which are more exposed to the solvent on the extracellular side, would likely show a larger degree of conformational fluctuation. nih.gov The stability of the complex is maintained by the network of hydrogen bonds and hydrophobic interactions, which persist throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. uni-tuebingen.de A QSAR model can then be used to predict the activity of new, unsynthesized analogs.

To build a QSAR model for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) and its analogs, a dataset of related cyclic peptides with known binding affinities for CXCR4 would be compiled. For each peptide, a set of molecular descriptors would be calculated. A statistical method, such as multiple linear regression or machine learning, would then be used to generate an equation correlating the descriptors with activity.

Relevant descriptors for this class of peptides would include:

Descriptor Class Specific Examples Relevance
Electronic Partial charges, dipole moment, HOMO/LUMO energies Describes the ability to form hydrogen bonds, electrostatic interactions, and salt bridges.
Steric Molecular weight, volume, surface area, specific residue shape descriptors Relates to the size and shape complementarity between the ligand and the receptor binding pocket.
Hydrophobic LogP, solvent-accessible surface area Quantifies the hydrophobicity, which is critical for interactions with nonpolar pockets in the receptor.

| Topological | Connectivity indices, shape indices | Encodes information about the structural arrangement and branching of the molecule. |

Once validated, such a QSAR model would be a powerful tool for prioritizing the synthesis of new analogs identified during virtual screening, focusing resources on those with the highest predicted activity.

Free Energy Perturbation and Steered Molecular Dynamics for Binding Energy Calculations

The precise quantification of the binding affinity between a ligand and its receptor is a primary goal in drug discovery. frontiersin.org Computational methods like Free Energy Perturbation (FEP) and Steered Molecular Dynamics (SMD) provide powerful, physics-based approaches to calculate binding energies and explore interaction dynamics. schrodinger.combiorxiv.org

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy (ΔΔG) between two ligands that are structurally similar. nih.gov The method relies on creating a non-physical, or "alchemical," pathway to gradually transform one molecule into another within a simulation. temple.edu By calculating the free energy change of this transformation both in the solvated, unbound state and in the protein-bound state, the relative binding affinity can be determined with high accuracy, often approaching that of experimental results. schrodinger.comnih.gov For a compound like cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), FEP could be instrumental in optimizing its structure. For instance, if this peptide were found to bind to a target such as the CXCR4 receptor—a common target for similar cyclic peptides—FEP calculations could predict how modifications, like substituting the Glutamine (Gln) residue with Glutamic acid (Glu) or Lysine (Lys), would affect its binding potency. tum.denih.govsmolecule.com This allows for the virtual screening of numerous analogs, prioritizing the synthesis of only the most promising candidates. schrodinger.com

Steered Molecular Dynamics (SMD) is a simulation technique used to investigate the unbinding process of a ligand from its receptor. biorxiv.org In an SMD simulation, an external force is applied to the ligand to pull it away from the binding pocket along a defined path. biorxiv.orgrsc.org This process allows for the study of dissociation pathways, the identification of key intermolecular interactions that are broken during unbinding, and the estimation of the force required for dissociation. biorxiv.org This unbinding force can be correlated with the binding affinity. rsc.org For cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), SMD simulations could reveal the critical residues within a target receptor that are essential for maintaining the bound complex and map the energetic landscape of the unbinding event.

While specific FEP and SMD studies on cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) are not prominent in published literature, the application of these methods can be illustrated hypothetically. The following tables represent the type of data these simulations would yield.

Table 1: Illustrative FEP Calculation for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) Analogs This table shows a hypothetical FEP calculation comparing the parent compound to two analogs targeting a putative receptor. The relative binding free energy (ΔΔG) predicts whether the modification is favorable (negative ΔΔG) or unfavorable (positive ΔΔG) compared to the parent compound.

Parent CompoundModified AnalogModificationPredicted ΔΔG (kcal/mol)
cyclo(-Nal-Gly-D-Tyr-Gln -Arg-)cyclo(-Nal-Gly-D-Tyr-Glu -Arg-)Gln → Glu+0.8
cyclo(-Nal-Gly-D-Tyr-Gln -Arg-)cyclo(-Nal-Gly-D-Tyr-Asn -Arg-)Gln → Asn-1.2

Note: Data is illustrative and does not represent experimental results.

Table 2: Illustrative SMD Simulation Data for Ligand Unbinding This table demonstrates potential results from an SMD simulation, showing the maximal force required to unbind the peptide from a receptor binding pocket.

CompoundPutative Target ReceptorMax Unbinding Force (pN)Key Interacting Residues
cyclo(-Nal-Gly-D-Tyr-Gln-Arg-)CXCR4450Asp171, Glu288

Note: Data is illustrative and does not represent experimental results.

De Novo Computational Peptide Design Based on cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) Scaffold

De novo design involves the creation of novel peptide or protein sequences with a desired structure and function, starting from scratch rather than modifying existing sequences. nih.govnih.gov A common strategy is to use a structurally stable and well-defined molecular framework, or scaffold, upon which new functionalities can be built. nih.gov The conformationally constrained cyclic structure of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) makes it an excellent candidate for a design scaffold.

The process of de novo design using this scaffold would begin with identifying its core structural features and the residues essential for a specific biological activity (the pharmacophore). Computational studies on similar cyclic pentapeptides, such as the CXCR4 antagonist FC131, have identified key residues like Naphthylalanine (Nal) and Arginine (Arg) as crucial for receptor interaction. nih.govthno.org Assuming these residues are also critical in cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), they would be preserved. The remaining residues (Gly, D-Tyr, Gln) could then be computationally mutated to a wide range of other amino acids.

Using advanced algorithms, new peptide sequences would be generated and modeled onto the cyclic backbone. biorxiv.orgresearchgate.net These new designs are then evaluated in silico for properties such as binding affinity to a target, stability, and selectivity. arxiv.org This approach allows for the exploration of vast chemical diversity to design novel peptides with potentially enhanced potency, improved selectivity for a receptor subtype, or even entirely new functions. biorxiv.orgresearchgate.net

Table 3: Illustrative De Novo Design Strategy Using the cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) Scaffold This table outlines a hypothetical design process where the core binding motif (Nal and Arg) is retained, while other positions are varied to improve binding affinity for a target.

Scaffold PositionOriginal ResidueDesign StrategyExample ModificationPredicted Affinity (ΔG, kcal/mol)
1NalRetain (Core Motif)--10.5 (Baseline)
2GlyMutate for Flexibility/ContactsAla-10.8
3D-TyrMutate for H-BondingD-Trp-11.2
4GlnMutate for Solubility/H-BondingSer-10.9
5ArgRetain (Core Motif)--

Note: Data is illustrative and does not represent experimental results.

Through these computational strategies, the cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) peptide serves not only as a subject of study itself but also as a valuable template for the rational design of next-generation peptide-based therapeutics.

Biological Activity and Mechanistic Investigations in Pre Clinical Models

Cellular Uptake and Intracellular Delivery Mechanisms of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) Analogs

Specific studies on the cellular uptake and intracellular delivery mechanisms of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) or its direct analogs are not found in the reviewed literature. However, research into other cyclic peptides provides insights into the general mechanisms that could be relevant.

For example, studies on cell-penetrating peptides (CPPs), such as the cyclic heptapeptide (B1575542) cyclo(FΦRRRRQ) (where Φ is L-2-naphthylalanine), have shown that these molecules can be internalized by mammalian cells through endocytosis and are capable of escaping from early endosomes into the cytoplasm. nih.gov The efficiency of cellular uptake and endosomal escape is often dependent on the specific amino acid sequence, charge, and conformation of the cyclic peptide. nih.govbiorxiv.org

Analysis of Endocytosis Pathways and Internalization Kinetics

There is no specific information available on the endocytosis pathways or internalization kinetics for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-).

Investigation of Endosomal Escape Mechanisms and Cytosolic Delivery

There is no specific information available regarding the endosomal escape mechanisms or cytosolic delivery of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-). Research on other cyclic peptides suggests that features like the presence of multiple arginine residues can be crucial for endosomal escape. nih.gov

Characteristics as a Cell-Penetrating Peptide (CPP) or its Conjugates

The potential for a peptide to act as a Cell-Penetrating Peptide (CPP) is heavily influenced by its physicochemical properties, such as its net positive charge and the presence of specific amino acid residues. CPPs are a class of short peptides, typically 5-30 amino acids long, capable of traversing the cellular membrane and delivering various molecular cargoes. spandidos-publications.com Their mechanism of entry is not fully elucidated but is generally categorized into direct membrane penetration or endocytosis-mediated pathways. spandidos-publications.comnih.govwikipedia.org

The structure of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), containing a positively charged arginine (Arg) residue, suggests it may possess some characteristics of cationic CPPs. Arginine's guanidinium (B1211019) group is a key component in many potent CPPs, as it can form strong bidentate hydrogen bonds with negatively charged components of the cell membrane like phosphates and sulfates, facilitating electrostatic interactions that are often the first step in cellular uptake. mdpi.com Peptides rich in arginine are known to induce membrane multilamellarity and enter cells via the formation of a fusion pore. pnas.org

While direct data for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) is unavailable, studies on related cyclic peptides provide some insight. For instance, while the primary focus on the analogous CXCR4 antagonist FC131 is its receptor-blocking activity, some research has explored enhancing the cell-penetrating abilities of related structures. upc.edu Ligands based on peptoids have been shown to have superior cell-penetrating capabilities compared to their corresponding peptides. upc.edu The cellular uptake mechanism is concentration-dependent; endocytosis is typically the main pathway at lower concentrations, while direct penetration becomes more probable at higher concentrations. nih.gov It is plausible that cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) or its conjugates could be engineered to enhance CPP characteristics, potentially for intracellular drug delivery.

In Vitro and Ex Vivo Stability Profiling

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body, leading to low plasma stability and short half-lives. genscript.comresearchgate.net Cyclization is a widely adopted strategy to overcome this limitation. By eliminating the N- and C-termini, cyclic peptides are rendered resistant to exopeptidases. genscript.comrsc.org Furthermore, the constrained conformation of a cyclic structure can sterically hinder access by endopeptidases, further enhancing metabolic stability. genscript.comnih.gov

The requested compound, cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), incorporates two key features that suggest enhanced stability:

Cyclic Structure: The head-to-tail cyclization inherently protects the peptide from degradation by exopeptidases. rsc.org

D-amino Acid: The presence of a D-Tyrosine (D-Tyr) residue is another critical modification. Proteolytic enzymes are stereospecific and primarily recognize L-amino acids; therefore, the inclusion of a D-amino acid at a potential cleavage site can significantly increase resistance to enzymatic hydrolysis.

Experimental data from analogous cyclic peptides support the expectation of high stability. For example, the related cyclic peptide FC131 was designed with a D-tyrosine residue and a cyclic backbone specifically to reduce enzymatic degradation and stabilize its bioactive conformation. Another potent cyclic peptide CXCR4 antagonist, LY2510924, which also contains non-natural amino acids, was reported to have a dramatically improved in vivo stability, with a half-life of 3 to 5 hours in preclinical species. aacrjournals.orgaacrjournals.org Studies on other cyclic peptides have demonstrated high stability in human serum or plasma, a critical attribute for therapeutic viability. nih.govacs.orgrsc.org Based on these principles and findings, it is highly probable that cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) would exhibit favorable proteolytic and plasma stability profiles compared to a linear equivalent.

Mechanistic Studies in Animal Models

While no in vivo mechanistic studies have been published for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), its structural similarity to known CXCR4 antagonists allows for informed speculation on its potential mechanism of action. The CXCR4 receptor and its ligand, CXCL12 (also known as SDF-1), are implicated in numerous physiological and pathological processes, including tumor growth, metastasis, and inflammation. aacrjournals.orgnih.gov

Analogous compounds like FC131 and LY2510924 are potent and selective antagonists of the CXCR4 receptor. nih.govcreative-peptides.com Their mechanism of action involves competitively binding to CXCR4 and blocking its interaction with CXCL12. This blockade inhibits the downstream intracellular signaling pathways activated by CXCL12. In preclinical animal models, this has been shown to manifest as a concentration-dependent inhibition of CXCL12-stimulated phosphorylation of key signaling proteins such as ERK and Akt in tumor cells. aacrjournals.orgnih.gov

In vivo studies using animal models have demonstrated the therapeutic potential of this mechanism. For example, the cyclic peptide LY2510924 has shown dose-dependent inhibition of tumor growth in human xenograft models of non-Hodgkin lymphoma, renal cell carcinoma, and other cancers expressing functional CXCR4. aacrjournals.orgnih.gov Furthermore, in a breast cancer metastatic model, LY2510924 was found to inhibit tumor metastasis by blocking the migration and homing of tumor cells to the lungs. aacrjournals.orgnih.gov Similarly, other CXCR4 antagonistic peptides have been shown to impair cancer cell migration. nih.gov

Given these findings, if cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) functions as a CXCR4 antagonist, it would be expected to exhibit similar target engagement and pathway modulation in animal models. Mechanistic studies would likely involve:

Receptor Occupancy: Assessing the binding of the compound to CXCR4 receptors in specific tissues, often using radiolabeled versions of the peptide in biodistribution studies. nih.gov

Target Engagement: Demonstrating inhibition of the CXCL12/CXCR4 axis by measuring the suppression of downstream signaling markers (e.g., p-ERK, p-Akt) in tumor or other relevant tissues following administration of the compound. nih.gov

Pathway Activation: Observing the functional consequences of target engagement, such as reduced tumor cell migration, inhibition of angiogenesis, and decreased metastasis in relevant cancer models. mdpi.com

Compound Names Table

Compound Name/IdentifierChemical Structure/Sequence
cyclo(-Nal-Gly-D-Tyr-Gln-Arg-)The subject of this article.
FC131cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)
LY2510924A small cyclic peptide containing non-natural amino acids; a potent and selective CXCR4 antagonist.

Advanced Applications and Future Research Trajectories

Development of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) as a Biochemical Probe for Receptor Function

The distinct structure of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) makes it an excellent candidate for development as a biochemical probe to investigate receptor function, particularly for G-protein coupled receptors (GPCRs). The presence of the bulky, hydrophobic Nal residue and the cationic Arg residue suggests potential interactions with specific binding pockets on receptor surfaces. smolecule.comsmolecule.com

As a biochemical probe, the peptide can be modified to incorporate signaling moieties without significantly disrupting its core binding properties. Key strategies include:

Fluorescent Labeling : Conjugation with fluorophores like fluorescein (B123965) or cyanine (B1664457) dyes (e.g., Cy5.5) allows for direct visualization of receptor distribution, trafficking, and internalization in living cells using techniques like fluorescence microscopy and flow cytometry. niph.go.jpniph.go.jpnih.gov This enables real-time monitoring of receptor dynamics in response to various stimuli.

Biotinylation : The addition of a biotin (B1667282) tag facilitates affinity-based purification of receptor-ligand complexes. This is crucial for identifying binding partners, characterizing receptor oligomerization, and for use in pull-down assays coupled with mass spectrometry to elucidate signaling pathways. niph.go.jp

Radiolabeling : Introducing radionuclides such as Indium-111 or Gallium-68 transforms the peptide into a probe for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). rsc.orgtum.de This application is critical for non-invasively studying receptor expression and density in preclinical disease models.

Analogous cyclic peptides, such as derivatives of FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)], have been successfully labeled and used to study the CXCR4 receptor, demonstrating the feasibility and power of this approach. niph.go.jptum.dekyoto-u.ac.jp These probes are instrumental in understanding the conformational changes a receptor undergoes upon binding, which is a fundamental aspect of signal transduction.

Conceptual Exploration in Biosensor Development and Diagnostic Tool Design

The high specificity and stability of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) provide a strong conceptual basis for its integration into novel biosensors and diagnostic tools. The core principle involves immobilizing the peptide onto a transducer surface to detect the presence and concentration of its target receptor or other interacting biomolecules.

Conceptual Biosensor Designs:

Surface Plasmon Resonance (SPR) : By tethering the peptide to a gold-plated sensor chip, SPR can be used to measure the binding kinetics and affinity of its target receptor in real-time and without the need for labels. This technique is invaluable for screening potential drug candidates that compete for the same binding site. smolecule.com

Electrochemical Biosensors : The peptide can be integrated into an electrode surface. Binding of the target molecule would alter the electrochemical properties (e.g., impedance, current), providing a measurable signal. This platform offers the potential for creating portable, low-cost diagnostic devices.

Nanoparticle-Based Assays : Functionalizing nanoparticles with cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) can lead to the development of sensitive diagnostic assays. For instance, peptide-coated magnetic nanoparticles could be used to isolate target cells from a mixed population, or quantum dots functionalized with the peptide could be used for highly sensitive cellular imaging. nih.gov

These conceptual tools could be applied to diagnostics where aberrant receptor expression is a hallmark of disease, such as in certain cancers or inflammatory conditions. smolecule.comtum.de

Potential as a Lead Compound for Mechanistic Biological Studies and Target Validation

Cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) serves as an ideal lead compound for dissecting complex biological pathways and validating new therapeutic targets. Its constrained cyclic structure provides a rigid scaffold that can be systematically modified to probe structure-activity relationships (SAR). kyoto-u.ac.jp

By synthesizing analogues with substitutions at each position, researchers can identify the "pharmacophore"—the key amino acid residues and functional groups essential for biological activity. For example, studies on the related peptide FC131 have shown which residues are indispensable for binding to the CXCR4 receptor. niph.go.jpkyoto-u.ac.jp This process of systematic modification helps to:

Validate a Receptor as a Drug Target : If modifications to the peptide that abolish its binding affinity also negate a specific cellular effect, it provides strong evidence that the receptor is directly involved in that biological process.

Map the Receptor Binding Site : Understanding how different peptide analogues interact with the receptor allows for the creation of a detailed 3D model of the binding pocket, which is crucial for computational drug design. niph.go.jp

Investigate Signal Bias : Some ligands can selectively activate certain downstream signaling pathways over others at the same receptor. By creating a library of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) derivatives, it may be possible to develop biased agonists or antagonists that fine-tune cellular responses, offering a more precise therapeutic intervention.

The table below illustrates a hypothetical SAR study based on common modification strategies.

Position ModifiedAmino Acid SubstitutedRationale for ModificationExpected Outcome Analysis
1NalAlanine (B10760859)Determine the importance of the bulky hydrophobic group for binding affinity.
3D-TyrL-TyrAssess the role of D-stereochemistry in receptor fit and proteolytic stability.
5ArgLysine or CitrullineEvaluate the specific requirements of the guanidinium (B1211019) group for electrostatic interactions.
Ring-Opening the cyclic structureDetermine the contribution of the constrained conformation to bioactivity.

Strategic Exploration of Hybrid Constructs and Novel Scaffold Derivations Based on cyclo(-Nal-Gly-D-Tyr-Gln-Arg-)

The structural framework of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) is a fertile starting point for creating more complex and functionally diverse molecules. This involves moving beyond simple amino acid substitutions to the design of hybrid constructs and entirely new molecular scaffolds.

Peptide-Drug Conjugates (PDCs) : The peptide can serve as a targeting moiety to deliver a cytotoxic agent or other therapeutic payload directly to cells overexpressing the target receptor. This strategy, explored for similar cyclic peptides targeting CXCR4, aims to increase the efficacy of the drug while minimizing off-target toxicity. tum.de

Peptidomimetics : The peptide backbone can be altered to create non-peptide analogues, or peptidomimetics, that mimic the bioactive conformation of the original peptide but possess improved pharmacokinetic properties, such as better oral bioavailability and metabolic stability. kyoto-u.ac.jpupc.edu Examples of modifications include replacing amide bonds with isosteres like triazoles or reduced amide bonds. upc.edu

Novel Scaffolds : The essential pharmacophore identified from SAR studies can be grafted onto completely different, non-peptidic molecular scaffolds. This approach can lead to the discovery of small-molecule drugs that are easier and cheaper to synthesize than complex peptides but retain the desired biological activity. kyoto-u.ac.jp

Integration with High-Throughput Screening and Combinatorial Chemistry in Peptide Science

The structure of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) is well-suited for integration into modern drug discovery platforms like high-throughput screening (HTS) and combinatorial chemistry.

Combinatorial chemistry allows for the rapid synthesis of vast libraries of peptide analogues based on the cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) template. researchgate.netnih.gov Using techniques like one-bead-one-compound (OBOC) synthesis, millions of distinct peptide variants can be generated, where each bead in a resin pool carries a unique peptide sequence. researchgate.netnih.gov

These libraries can then be subjected to HTS assays to rapidly identify "hits"—compounds that exhibit high affinity for the target receptor. arxiv.org For example, a fluorescence-based binding assay could be used where the displacement of a labeled cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) probe from its receptor by a library compound indicates a successful hit. niph.go.jp This combination of combinatorial synthesis and HTS accelerates the discovery process, enabling the efficient exploration of a vast chemical space to find derivatives with optimized properties, such as increased potency or selectivity. arxiv.org

Q & A

Basic: What are the optimal synthetic routes for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), and how do structural variations impact yield and purity?

Methodological Answer:
Synthesis of cyclic peptides like cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) typically involves solid-phase peptide synthesis (SPPS) followed by cyclization via amide bond formation. Key factors include:

  • Resin selection : Use of Fmoc- or Boc-protected resins to accommodate D-amino acids (e.g., D-Tyr) and bulky residues like Nal (3-naphthylalanine).
  • Cyclization strategy : Head-to-tail cyclization using HATU/HOBt activation under dilute conditions to minimize dimerization .
  • Purification : Reverse-phase HPLC with C18 columns and MS characterization to confirm cyclization success and purity (>95%) .
    Structural variations (e.g., substituting D-Tyr with L-Tyr) can reduce cyclization efficiency due to steric hindrance, as observed in analogs like cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-) .

Basic: What analytical techniques are critical for characterizing cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) and validating its structural integrity?

Methodological Answer:

  • LC-MS/MS : Quantifies molecular weight (e.g., 803.9 Da for the target compound) and detects impurities using fragmentation patterns .
  • Circular Dichroism (CD) : Confirms secondary structure (e.g., β-turn motifs common in cyclic peptides) and solvent-dependent conformational changes .
  • NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons from Nal and Tyr) and verifies cyclization via NOE correlations .
  • Stability assays : Incubate in simulated physiological buffers (pH 7.4, 37°C) for 24–72 hours, monitor degradation via HPLC .

Advanced: How can researchers design experiments to investigate receptor-binding specificity of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) while addressing contradictory data in literature?

Methodological Answer:

  • Experimental Design :
    • Hypothesis-driven frameworks : Use PICO (Population: target receptors; Intervention: peptide concentration; Comparison: scrambled-sequence analogs; Outcome: binding affinity) to structure assays .
    • Surface Plasmon Resonance (SPR) : Measure real-time kinetics (ka/kd) for interactions with receptors (e.g., integrins or GPCRs) .
  • Contradiction Analysis :
    • Control variables : Standardize buffer conditions (e.g., ionic strength affects Arg-mediated interactions) .
    • Data triangulation : Cross-validate SPR results with fluorescence polarization or ITC (isothermal titration calorimetry) .
    • Statistical rigor : Apply ANOVA to compare replicates and address outliers from batch-dependent synthesis variability .

Advanced: How do sequence modifications (e.g., D-Tyr vs. L-Tyr) alter the bioactivity profile of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) in cancer models?

Methodological Answer:

  • SAR (Structure-Activity Relationship) Studies :
    • In silico docking : Predict binding modes to receptors (e.g., αvβ3 integrin) using AutoDock Vina; compare D-Tyr (enhanced hydrophobic packing) vs. L-Tyr (altered hydrogen bonding) .
    • In vitro assays : Test anti-angiogenic activity via HUVEC tube formation assays; IC50 values correlate with residue chirality (e.g., D-Tyr improves stability in serum) .
    • In vivo validation : Use xenograft models (e.g., MDA-MB-231 tumors) with pharmacokinetic profiling (t1/2, AUC) to assess bioavailability differences .

Advanced: What strategies resolve discrepancies between in vitro potency and in vivo efficacy of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) in therapeutic studies?

Methodological Answer:

  • Mechanistic Bottleneck Analysis :
    • Plasma protein binding : Use equilibrium dialysis to quantify unbound peptide fractions; high binding (>90%) may explain reduced in vivo activity .
    • Metabolic stability : Incubate with liver microsomes; N-terminal modifications (e.g., acetylation) can reduce protease susceptibility .
  • Formulation Optimization :
    • Nanoparticle encapsulation : PEG-PLGA carriers improve tumor accumulation (validate via IVIS imaging) .
    • Dose escalation : Use Hill slope models to identify non-linear pharmacokinetics and adjust dosing regimens .

Advanced: How can multi-omics approaches (e.g., transcriptomics, metabolomics) elucidate the downstream signaling pathways modulated by cyclo(-Nal-Gly-D-Tyr-Gln-Arg-)?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cancer cells (e.g., MCF-7). Use DESeq2 to identify differentially expressed genes (e.g., downregulated MMP-9, upregulated caspase-3) .
  • Metabolomics : LC-MS-based untargeted profiling to detect pathway shifts (e.g., TCA cycle inhibition, lactate accumulation) .
  • Integration tools : Leverage STRING-DB for protein-network mapping and MetaboAnalyst for pathway enrichment analysis .

Advanced: What computational methods are recommended for predicting off-target effects of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) in complex biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate peptide-membrane interactions (e.g., POPC bilayers) to assess non-specific binding .
    • Calculate binding free energies (MM/PBSA) for potential off-targets (e.g., ACE2 or albumin) .
  • Machine Learning :
    • Train Random Forest models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
    • Validate predictions with high-content screening (e.g., Cell Painting assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.